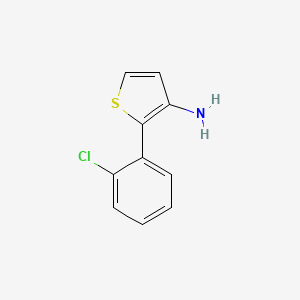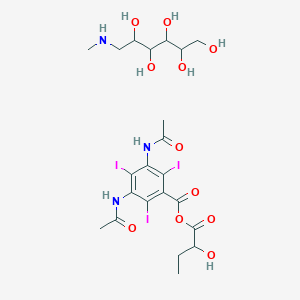
3-(1H-Indol-4-yl)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indol-4-yl)-propionic acid methyl ester is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-4-yl)-propionic acid methyl ester typically involves the esterification of 3-(1H-Indol-4-yl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes often employ more robust catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 3-(1H-Indol-4-yl)-propanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry: In synthetic organic chemistry, 3-(1H-Indol-4-yl)-propionic acid methyl ester serves as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Indole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore these activities in detail.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives are being studied for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role in the production of complex molecules makes it valuable for drug development.
作用机制
The mechanism of action of 3-(1H-Indol-4-yl)-propionic acid methyl ester and its derivatives often involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The indole ring structure allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for binding to biological targets. The exact pathways and molecular targets depend on the specific derivative and its intended application.
相似化合物的比较
Indole-3-acetic acid methyl ester: Another indole derivative with similar structural features but different biological activities.
3-(1H-Indol-3-yl)-propionic acid methyl ester: A closely related compound with the indole nitrogen at a different position, leading to different reactivity and applications.
Indole-3-butyric acid methyl ester: Similar in structure but with an additional carbon in the side chain, affecting its biological properties.
Uniqueness: 3-(1H-Indol-4-yl)-propionic acid methyl ester is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
methyl 3-(1H-indol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-4,7-8,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELNTLXFUBBHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)

![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)




![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12073185.png)





